Cas no 127243-65-6 (b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI))
![b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) structure](https://fr.kuujia.com/scimg/cas/127243-65-6x500.png)
127243-65-6 structure
Nom du produit:b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) Propriétés chimiques et physiques
Nom et identifiant
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- beta-D-Glucopyranose, cyclic 4-2':6-2-((1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with beta-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)
- b-D-Glucopyranose, cyclic 4®
- Woodfordin A
- 2':6®
- 2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
- 127243-65-6
- DTXSID60155484
- .beta.-D-Glucopyranose, cyclic 4.fwdarw.2':6.fwdarw.2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with .beta.-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)
- [(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydropyran-3-yl] 3,4,5-trihydroxy-2-[pentahydroxy-dioxo-tris[(3,4,5-trihydroxybenzoyl)oxy][?]yl]oxy-benzoate
- [(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate
- b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI)
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- Piscine à noyau: InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1
- La clé Inchi: HUDRVRFMJDNTKX-GBDOURBHSA-N
- Sourire: OC1C(O)=CC(C(OC[C@H]2O[C@@H](OC(C3C=C(O)C(O)=C(O)C=3)=O)[C@H](OC(C3=CC(O)=C(O)C(O)=C3OC3C=C4C(C5=C(O)C(O)=C(O)C=C5C(O[C@@H]5[C@@H](COC4=O)O[C@@H](OC(C4C=C(O)C(O)=C(O)C=4)=O)[C@H](OC(C4C=C(O)C(O)=C(O)C=4)=O)[C@H]5OC(C4C=C(O)C(O)=C(O)C=4)=O)=O)=C(O)C=3O)=O)[C@@H](OC(C3C=C(O)C(O)=C(O)C=3)=O)[C@@H]2O)=O)=CC=1O
Propriétés calculées
- Qualité précise: 1724.19368
- Masse isotopique unique: 1724.194104
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 27
- Nombre de récepteurs de liaison hydrogène: 48
- Comptage des atomes lourds: 123
- Nombre de liaisons rotatives: 24
- Complexité: 3620
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.9
- Nombre d'tautomères: 994
- Charge de surface: 0
- Surface topologique des pôles: 811
Propriétés expérimentales
- Le PSA: 810.600000000001
b-D-Glucopyranose, cyclic 4®2':6®2-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]1,2,3-tris(3,4,5-trihydroxybenzoate), 2-ester with b-D-glucopyranose 1,3,6-tris(3,4,5-trihydroxybenzoate)(9CI) Littérature connexe
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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